molecular formula C10H10FNO2 B1446717 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1537310-76-1

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1446717
M. Wt: 195.19 g/mol
InChI Key: QCVVJTNGAXJUIF-UHFFFAOYSA-N
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Description

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, commonly referred to as 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, is a fluoro-substituted benzoxazinone compound that has recently become a subject of scientific research. This compound has been found to have a wide range of applications in both chemical and biological research, from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

Herbicidal Activity

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one and related compounds have been researched for their herbicidal activity. These compounds, including flumioxazin, act as protoporphyrinogen oxidase inhibitors. They exhibit high efficacy and broad-spectrum activity against various weeds while being safe for crops like cotton and maize. Some of these compounds demonstrate comparable or superior activity to existing herbicides (Huang et al., 2005).

Synthesis and Chemical Properties

The chemical synthesis of these compounds involves various multistep procedures. One study focused on synthesizing derivatives by reacting 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione, highlighting the importance of careful synthesis to achieve desired purity and structural properties (W. Xiaoguang & Yin Du-lin, 2005).

Antimicrobial Activity

These compounds have also been studied for their antimicrobial properties. For example, derivatives carrying various substitutions showed potent activity against both Gram-positive and Gram-negative bacteria. The presence of a fluorine atom in these compounds enhances their antimicrobial properties, suggesting potential in designing new antimicrobial agents (Fang et al., 2011).

Novel Applications in Pharmacology

In pharmacology, some derivatives of 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one have been explored for their potential use. For instance, a study discussed a novel Syk kinase inhibitor suitable for inhalation, highlighting the versatility of these compounds in medical research (Norman, 2009).

Applications in Organic Chemistry

In organic chemistry, these compounds are pivotal in various synthesis processes. They have been used in the synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, demonstrating their importance as intermediates in chemical reactions (Yuan et al., 2007).

properties

IUPAC Name

8-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVVJTNGAXJUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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